molecular formula C25H34N2O4 B12593032 2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] CAS No. 514813-61-7

2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]

Cat. No.: B12593032
CAS No.: 514813-61-7
M. Wt: 426.5 g/mol
InChI Key: IYALZFWCMCIKQT-UHFFFAOYSA-N
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Description

2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] is an organic compound characterized by its unique structure, which includes two diethylamino groups and two benzaldehyde groups connected by a propane-1,3-diylbis(oxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable propane-1,3-diylbis(oxy) precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction mechanisms that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] is unique due to its combination of diethylamino and benzaldehyde groups, which confer specific chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds, making it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

514813-61-7

Molecular Formula

C25H34N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

4-(diethylamino)-2-[3-[5-(diethylamino)-2-formylphenoxy]propoxy]benzaldehyde

InChI

InChI=1S/C25H34N2O4/c1-5-26(6-2)22-12-10-20(18-28)24(16-22)30-14-9-15-31-25-17-23(27(7-3)8-4)13-11-21(25)19-29/h10-13,16-19H,5-9,14-15H2,1-4H3

InChI Key

IYALZFWCMCIKQT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)OCCCOC2=C(C=CC(=C2)N(CC)CC)C=O

Origin of Product

United States

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